脱氧血管宁

描述

L-Homoarginine is a non-proteinogenic alpha-amino acid, structurally similar to arginine but with an additional methylene groupThis compound is naturally occurring and has been studied for its potential physiological and pharmacological effects, particularly in cardiovascular health .

科学研究应用

L-高精氨酸在科学研究中具有多种应用:

化学: 它被用作合成肽和其他复杂分子的构建块。

生物学: L-高精氨酸因其在一氧化氮生成中的作用及其对内皮功能的影响而被研究。

医学: 研究表明其在心血管健康方面具有潜在益处,包括改善内皮功能和降低心血管疾病风险.

工业: 它用于生产专用化学品和药品。

作用机制

L-高精氨酸主要通过其在一氧化氮合成中的作用发挥作用。它作为一氧化氮合酶的底物,导致一氧化氮产量增加。这反过来又增强了内皮功能,并具有多种心血管益处。 分子靶标包括内皮一氧化氮合酶及相关途径 .

与相似化合物的比较

相似化合物

精氨酸: 结构相似,但缺少额外的亚甲基。

赖氨酸: 结构相似,但没有胍基。

瓜氨酸: 另一种参与尿素循环的相关化合物。

独特性

L-高精氨酸因其额外的亚甲基而独一无二,该亚甲基赋予了其独特的生化性质。 与精氨酸相比,它对一氧化氮合酶的亲和力更高,使其在增强一氧化氮生成和改善内皮功能方面特别有效 .

生化分析

Cellular Effects

Deoxyvasicinone has been shown to have anti-melanogenic effects. It was found to decrease the melanin content of B16F10 and MNT-1 cells that have been stimulated by α-melanocyte-stimulating hormone (α-MSH) .

Molecular Mechanism

While deoxyvasicinone does not directly inhibit tyrosinase (TYR) enzymatic activity, it has been shown to inhibit the mRNA expression of TYR, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2) . This suggests that deoxyvasicinone exerts its effects at the molecular level through changes in gene expression.

准备方法

合成路线和反应条件

L-高精氨酸可以通过多种方法合成。一种常见的途径是在碱性条件下使赖氨酸与氰酰胺反应,然后进行水解。此方法通常包括以下步骤:

赖氨酸与氰酰胺的反应: 在碱性条件(pH 9-10)下,赖氨酸在水溶液中与氰酰胺反应形成中间体胍基化合物。

水解: 然后在酸性条件下水解中间体,得到 L-高精氨酸。

工业生产方法

L-高精氨酸的工业生产通常涉及酶促合成。鸟氨酸转氨甲酰酶催化赖氨酸与氨甲酰磷酸的反应生成 L-高精氨酸。 该方法以其特异性和效率而优于其他方法 .

化学反应分析

反应类型

L-高精氨酸会经历多种化学反应,包括:

氧化: L-高精氨酸可以被氧化形成相应的氧代衍生物。

还原: 还原反应可以将 L-高精氨酸转化为更简单的胺衍生物。

取代: 亲核取代反应可以在胍基上发生,导致各种取代衍生物的形成。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 胺类和硫醇类等亲核试剂可以在温和条件下与胍基反应。

主要产物

这些反应的主要产物包括各种取代的胍基衍生物、氧代化合物和还原的胺衍生物。

相似化合物的比较

Similar Compounds

Arginine: Structurally similar but lacks the additional methylene group.

Lysine: Similar in structure but does not have the guanidino group.

Citrulline: Another related compound involved in the urea cycle.

Uniqueness

L-Homoarginine is unique due to its additional methylene group, which imparts distinct biochemical properties. It has a higher affinity for nitric oxide synthase compared to arginine, making it particularly effective in enhancing nitric oxide production and improving endothelial function .

属性

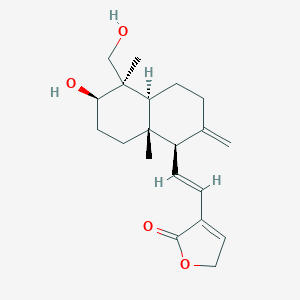

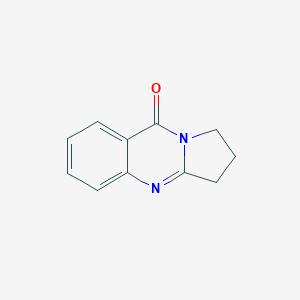

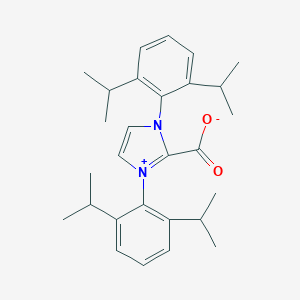

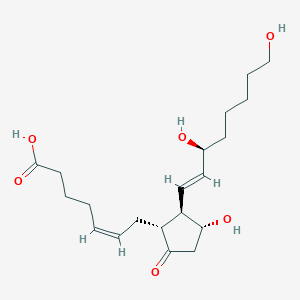

IUPAC Name |

2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARHXCYGZKSOOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3C(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201049 | |

| Record name | 2,3-Trimethylene-4-quinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-53-0 | |

| Record name | Deoxyvasicinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Trimethylene-4-quinazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 530-53-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Trimethylene-4-quinazolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [] Deoxyvasicinone primarily exerts its anti-melanogenic effects by downregulating the expression of key enzymes involved in melanin synthesis. These enzymes include tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This downregulation reduces melanin production in melanocytes.

A: [] No, deoxyvasicinone does not directly inhibit tyrosinase enzymatic activity. Its anti-melanogenic effect is primarily attributed to the downregulation of TYR, TRP-1, and TRP-2 gene expression, rather than direct enzyme inhibition.

A: [] Deoxyvasicinone attenuates melanocyte activation, leading to a decrease in melanin content. This effect was observed in B16F10 and MNT-1 cells stimulated with α-melanocyte-stimulating hormone (α-MSH). The reduction in melanin content is visually evident in microscopic images of the treated cells.

ANone: Deoxyvasicinone has the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol.

A: Yes, spectroscopic data, including 1H and 13C NMR, IR, and MS, are commonly reported in literature describing the isolation, synthesis, and characterization of deoxyvasicinone. [, , , ]

A: [] Yes, DFT calculations have been employed to investigate the electronic properties of deoxyvasicinone derivatives, particularly the influence of substituents on the redox behavior of ferrocenylmethylene-substituted derivatives.

ANone: While specific QSAR models for deoxyvasicinone are not extensively reported in the provided literature, the development of such models could provide valuable insights into the relationship between structure and biological activity for this class of compounds.

A: [, , , ] Studies have explored the effects of introducing substituents on the deoxyvasicinone core structure. For instance, halogenation of the quinazolinone ring and the introduction of ferrocenylmethylene groups have been shown to modulate biological activities, including antimicrobial and anticholinesterase activities. , , ,

A: [, ] Modifications to the pyrrolidine ring, such as the introduction of substituents at the 3-position, have been explored. These modifications can influence the reactivity and potentially the biological activity of the resulting derivatives. ,

A: [] While detailed PK/PD studies specifically on deoxyvasicinone are limited in the provided literature, research on its structural analog, vasicine, suggests that renal clearance plays a major role in its excretion. Further investigation is needed to fully elucidate the ADME profile of deoxyvasicinone.

A: [] Deoxyvasicinone demonstrated significant skin-brightening effects in the artificial 3D pigmented skin model Melanoderm™, as confirmed by histological examination. Further in vivo studies are needed to explore its efficacy in relevant animal models and potentially in clinical settings.

A: [, ] Deoxyvasicinone's anti-melanogenic effects have been investigated using B16F10 and MNT-1 melanoma cells. These cell lines are commonly employed to study melanin synthesis and the effects of potential anti-melanogenic agents. Additionally, deoxyvasicinone-donepezil hybrids have been tested in SH-SY5Y neuroblastoma cells for neuroprotective activity. ,

A: [, , , , , ] Various analytical techniques are employed to characterize and quantify deoxyvasicinone, including:

A: [, , ]* Early Isolation: The isolation of deoxyvasicinone from natural sources, such as Peganum harmala, marked the beginning of research into its biological properties.* Development of Synthetic Routes: The establishment of various synthetic methods for deoxyvasicinone enabled further exploration of its derivatives and their potential applications.* Investigation of Biological Activities: Studies have progressively uncovered a range of biological activities associated with deoxyvasicinone and its analogs, including anti-melanogenic, antimicrobial, and anticholinesterase effects.

A: * Medicinal Chemistry and Pharmacology: The synthesis of novel deoxyvasicinone derivatives and the investigation of their biological activities are prominent examples of cross-disciplinary research in these fields. [, , , ]* Natural Product Chemistry and Chemical Biology: The isolation of deoxyvasicinone from natural sources and the study of its biosynthesis and ecological roles represent collaborative efforts between these disciplines. [, , , , ]* Organic Chemistry and Materials Science: The incorporation of deoxyvasicinone moieties into organometallic frameworks, such as ferrocene derivatives, highlights the potential for cross-disciplinary research between these areas. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

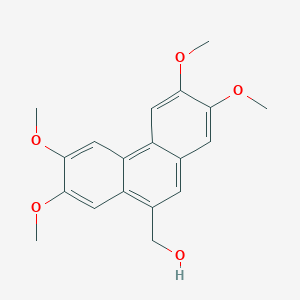

![3-(9H-pyrido[3,4-b]indol-1-yl)propanoic acid](/img/structure/B31426.png)

![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)